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molecular formula C6H7N5 B172976 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 196119-61-6

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B172976
M. Wt: 149.15 g/mol
InChI Key: WCHZTJMYPRSTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076344B2

Procedure details

To a stirring mixture of 3:05 g (20.4 mmol) of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (prepared as described in Kano; Makisumi; Chem. Pharm. Bull.; 6; 1958; 583, 585) in 50 mL of acetic acid at room temperature was added NaI (3.2 g, 21.5 mmol). Chloramine-T trihydrate (6.0 g, 21.5 mmol) was then added portion wise. The resulting mixture was then stirred for 1 h at room temperature. Most of the organic solvent was removed on a rotavap. The mixture was taken up in 40 mL of CH3CN and filtered. The solid collected was washed with diethyl ether and dried in vacuum oven to give the title compound as a light yellow solid (4.93 g, 88% yield).
Quantity
20.4 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Chloramine-T trihydrate
Quantity
6 g
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[N:3]=1.[Na+].[I-:13].CC1C=CC(S([N-]Cl)(=O)=O)=CC=1.O.O.O.[Na+]>C(O)(=O)C>[I:13][C:7]1[C:2]([CH3:1])=[N:3][C:4]2[N:5]([N:9]=[CH:10][N:11]=2)[C:6]=1[NH2:8] |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
20.4 mmol
Type
reactant
Smiles
CC1=NC=2N(C(=C1)N)N=CN2
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[Na+].[I-]
Step Three
Name
Chloramine-T trihydrate
Quantity
6 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the organic solvent was removed on a rotavap
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid collected
WASH
Type
WASH
Details
was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C(=NC=2N(C1N)N=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.93 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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